molecular formula C4H6O6<br>H2C4H4O6 B116222 L-(+)-Tartaric acid CAS No. 144814-09-5

L-(+)-Tartaric acid

Cat. No. B116222
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-N
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Patent
US04150241

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tungstates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molybdates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=[O:5].OO.[O:11]1[CH:16]([C:17]([OH:19])=[O:18])[CH:12]1[C:13]([OH:15])=[O:14]>>[CH:16]([OH:11])([C:17]([OH:19])=[O:18])[CH:12]([OH:5])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
tungstates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
molybdates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)O)C1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C(=O)O)O)(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04150241

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tungstates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molybdates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=[O:5].OO.[O:11]1[CH:16]([C:17]([OH:19])=[O:18])[CH:12]1[C:13]([OH:15])=[O:14]>>[CH:16]([OH:11])([C:17]([OH:19])=[O:18])[CH:12]([OH:5])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
tungstates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
molybdates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(=O)O)C1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C(=O)O)O)(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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